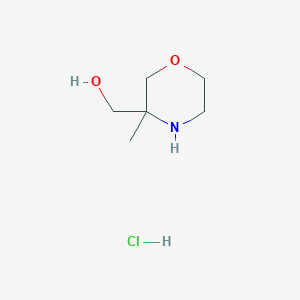
1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride
Übersicht
Beschreibung
1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride is a chemical compound with the CAS Number: 1797677-17-8 . It has a molecular weight of 192.69 . The IUPAC name for this compound is this compound . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H16N2O.ClH/c1-2-10-7(11)8(9)5-3-4-6-8;/h2-6,9H2,1H3,(H,10,11);1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 192.69 . The storage temperature for this compound is at room temperature .Wissenschaftliche Forschungsanwendungen
Ethylene Biosynthesis and Plant Biology
- ACC is recognized as a direct precursor to the plant hormone ethylene, playing a significant role in various plant developmental processes. Studies have explored its synthesis, the role of enzymes like ACC synthase and oxidase, and its signaling independent of ethylene biosynthesis, highlighting the complexity of plant hormone regulation (Polko & Kieber, 2019; Vanderstraeten & Van Der Straeten, 2017).
Bioconjugation Studies
- Research on carbodiimide-mediated amide formation, particularly involving carboxylic acid and amine reactions in aqueous media, provides insights into bioconjugation processes. These findings are pertinent for understanding peptide linkage formation and could be relevant for studying 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride’s utility in biochemical applications (Nakajima & Ikada, 1995).
Structural and Conformational Analysis
- Quantum mechanical calculations have been applied to analyze the conformational preferences and backbone flexibility of related cyclopentane amino acids, offering foundational insights into the structural determinants that influence molecular behavior in different environments. This research is crucial for understanding the physical and chemical properties of cyclic amino acids, including potential derivatives like this compound (Alemán et al., 2006).
Microbial Interaction and Ethylene Regulation
- ACC's role extends into microbial interactions, with certain microorganisms capable of producing ACC deaminase, which degrades ACC to reduce plant stress ethylene levels. This highlights the potential for microbial management of plant growth and stress responses, a research avenue that could be explored with this compound in the context of its structural analogs (Jia et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-amino-N-ethylcyclopentane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-10-7(11)8(9)5-3-4-6-8;/h2-6,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXQEOCNSICHCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate](/img/structure/B1528152.png)
![1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine](/img/structure/B1528153.png)





![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1528159.png)



![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1528171.png)

